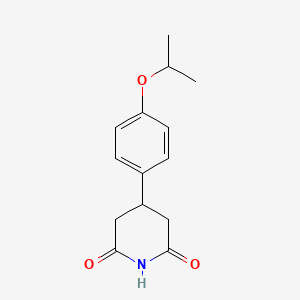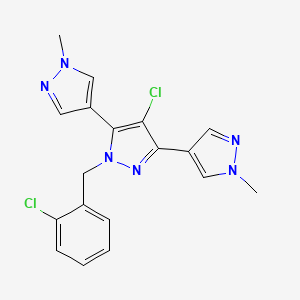![molecular formula C19H21NO3 B4665271 butyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B4665271.png)
butyl 4-[(phenylacetyl)amino]benzoate
Overview
Description
Butyl 4-[(phenylacetyl)amino]benzoate, also known as BPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.41 g/mol.
Mechanism of Action
The mechanism of action of butyl 4-[(phenylacetyl)amino]benzoate is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. butyl 4-[(phenylacetyl)amino]benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. butyl 4-[(phenylacetyl)amino]benzoate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects
butyl 4-[(phenylacetyl)amino]benzoate has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, butyl 4-[(phenylacetyl)amino]benzoate has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. butyl 4-[(phenylacetyl)amino]benzoate has also been found to have antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One advantage of using butyl 4-[(phenylacetyl)amino]benzoate in lab experiments is that it is relatively easy to synthesize and purify. butyl 4-[(phenylacetyl)amino]benzoate is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using butyl 4-[(phenylacetyl)amino]benzoate is that it is not very water-soluble, which may limit its use in certain applications.
Future Directions
There are several future directions for research on butyl 4-[(phenylacetyl)amino]benzoate. One area of interest is the development of butyl 4-[(phenylacetyl)amino]benzoate-based cancer therapies. Researchers are exploring the use of butyl 4-[(phenylacetyl)amino]benzoate in combination with other drugs or therapies to enhance its anti-cancer effects. Another area of interest is the development of butyl 4-[(phenylacetyl)amino]benzoate-based antimicrobial agents. Researchers are investigating the potential of butyl 4-[(phenylacetyl)amino]benzoate to treat drug-resistant bacterial and fungal infections. Finally, researchers are also exploring the potential of butyl 4-[(phenylacetyl)amino]benzoate as a neuroprotective agent, as studies have suggested that it may have beneficial effects on the nervous system.
Conclusion
In conclusion, butyl 4-[(phenylacetyl)amino]benzoate is a chemical compound that has potential therapeutic applications in various scientific research fields. Its synthesis method is relatively simple, and it has been found to have anti-cancer, anti-inflammatory, antioxidant, antifungal, and antibacterial properties. While there are some limitations to its use in lab experiments, there are several future directions for research on butyl 4-[(phenylacetyl)amino]benzoate, including its use in cancer therapy, antimicrobial agents, and neuroprotection.
Scientific Research Applications
Butyl 4-[(phenylacetyl)amino]benzoate has been studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications of butyl 4-[(phenylacetyl)amino]benzoate is in cancer treatment. Studies have shown that butyl 4-[(phenylacetyl)amino]benzoate inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. butyl 4-[(phenylacetyl)amino]benzoate has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
butyl 4-[(2-phenylacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-3-13-23-19(22)16-9-11-17(12-10-16)20-18(21)14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHELUWMBDIOMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(3-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4665190.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4665212.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4665213.png)
![N-(3-chloro-4-fluorophenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4665221.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4665228.png)
![2-(benzylthio)-4-(4-hydroxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4665231.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4665233.png)


![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4665246.png)


![3-{[(4-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B4665269.png)
![methyl 5-[(dimethylamino)carbonyl]-2-{[(2-hexanoylhydrazino)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4665278.png)